

The Role of SNAP-7941 in Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SNAP-7941**

Cat. No.: **B1681885**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and associated metabolic disorders represent a significant global health challenge. The intricate neural circuits governing energy homeostasis are a key focus for therapeutic intervention. Central to this regulation is the melanin-concentrating hormone (MCH) system. MCH, a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, is a potent orexigenic factor, promoting food intake and weight gain.^{[1][2]} Its effects are mediated through the G protein-coupled receptor, MCHR1, making it a compelling target for the development of anti-obesity therapeutics.^{[2][3]} **SNAP-7941** is a selective, high-affinity antagonist of the MCHR1 receptor that has demonstrated efficacy in preclinical models of obesity by reducing food intake and body weight.^{[2][4]} This technical guide provides an in-depth overview of the role of **SNAP-7941** in energy homeostasis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action: MCHR1 Antagonism

SNAP-7941 exerts its effects by competitively blocking the binding of endogenous MCH to its receptor, MCHR1.^[2] MCHR1 is coupled to multiple G protein subtypes, including G_{ai/o} and G_{q/q}.^{[3][5]} Activation of MCHR1 by MCH initiates downstream signaling cascades that ultimately modulate neuronal activity to promote feeding behavior. By antagonizing this receptor, **SNAP-7941** effectively inhibits these orexigenic signals.

Quantitative Data: Binding Affinity and Functional Potency of **SNAP-7941**

The efficacy of a receptor antagonist is defined by its binding affinity (K_i or K_d) and its functional potency (IC_{50}). **SNAP-7941** has been shown to be a highly potent and selective MCHR1 antagonist. The following tables summarize key in vitro data for **SNAP-7941**.

Parameter	Species	Value	Cell	
			Line/Assay	Reference Condition
Kd	Human	0.18 nM	Cos-7 cells expressing hMCHR1	[6][7]
Kd	Human	2.9 nM	CHO cells expressing hMCHR1	[7][8]
Ki	Human	>1000 nM (for MCHR2)	Competitive binding assay	[8]

Table 1: Binding Affinity of **SNAP-7941** for MCH Receptors. This table illustrates the high and selective affinity of **SNAP-7941** for the human MCHR1 receptor, with significantly lower affinity for the MCHR2 subtype.

Parameter	Species	Value	Assay Type	Reference
IC50	Human	-	MCH-induced calcium flux	-
EC50 (MCH)	-	100 pM	Forskolin-stimulated cAMP production	[3]
EC50 (MCH)	-	10 nM	Intracellular free Ca ²⁺ levels	[3]
EC50 (MCH)	-	50 nM	Phosphoinositide metabolism	[3]

Table 2: Functional Activity of MCH at the MCHR1 Receptor. This table provides context for the potency of MCH in functional assays, which **SNAP-7941** competitively antagonizes.

MCHR1 Signaling Pathway

The signaling cascade initiated by MCH binding to MCHR1 is multifaceted due to its coupling with multiple G proteins. The following diagram illustrates the primary downstream pathways.

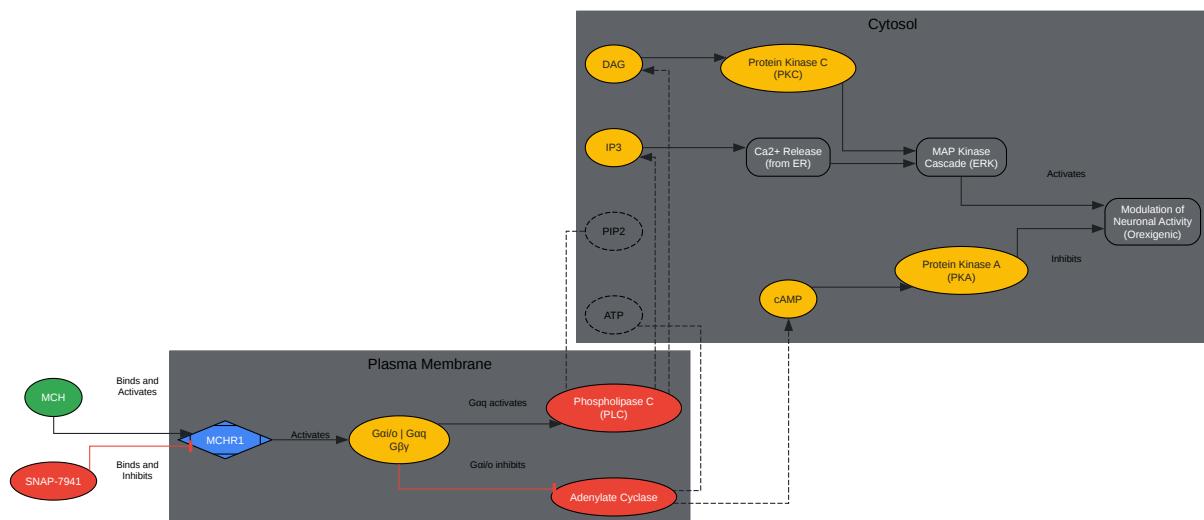

[Click to download full resolution via product page](#)

Figure 1: MCHR1 Signaling Pathways. This diagram illustrates the dual signaling cascades initiated by MCH binding to MCHR1, leading to the modulation of neuronal activity. **SNAP-7941** blocks these downstream effects.

Experimental Protocols for In Vivo Evaluation of SNAP-7941

The anorectic and weight-reducing effects of **SNAP-7941** have been primarily demonstrated in rodent models of diet-induced obesity (DIO).[\[2\]](#)[\[4\]](#) Below is a detailed methodology for a typical experiment.

Objective: To evaluate the chronic effects of **SNAP-7941** on body weight, food intake, and body composition in a rat model of diet-induced obesity.

Animal Model:

- Species: Male Sprague-Dawley or Wistar rats.[\[9\]](#)
- Age: Initially 6-8 weeks old.
- Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.
- Acclimation: Animals are acclimated to the facility for at least one week before the start of the experiment.

Diet-Induced Obesity Protocol:

- Induction Phase: Rats are fed a high-fat diet (HFD) ad libitum for a period of 8-12 weeks to induce an obese phenotype.[\[10\]](#) A typical HFD consists of 45-60% of total calories from fat. [\[10\]](#)[\[11\]](#) A control group is maintained on a standard low-fat chow diet (e.g., 10% of calories from fat).[\[10\]](#)
- Monitoring: Body weight and food intake are monitored weekly during the induction phase.
- Selection: Animals that exhibit significant weight gain compared to the control group are selected for the treatment phase.

Drug Administration:

- Compound: **SNAP-7941** hydrochloride.

- Vehicle: A suitable vehicle for oral or intraperitoneal administration, such as 0.5% methylcellulose in water.
- Dosing: **SNAP-7941** is administered at doses ranging from 2.5 to 40.0 mg/kg.[12][13] A vehicle control group receives the vehicle alone.
- Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.[12][13]
- Frequency: Once daily.
- Duration: The treatment period typically lasts for 4-6 weeks.

Data Collection and Analysis:

- Body Weight: Measured daily or weekly.
- Food Intake: Measured daily by weighing the remaining food.
- Body Composition: Assessed at the beginning and end of the treatment period using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or quantitative nuclear magnetic resonance (qNMR) to determine fat mass and lean mass.
- Statistical Analysis: Data are typically analyzed using repeated measures ANOVA to compare the effects of treatment over time between the different groups.

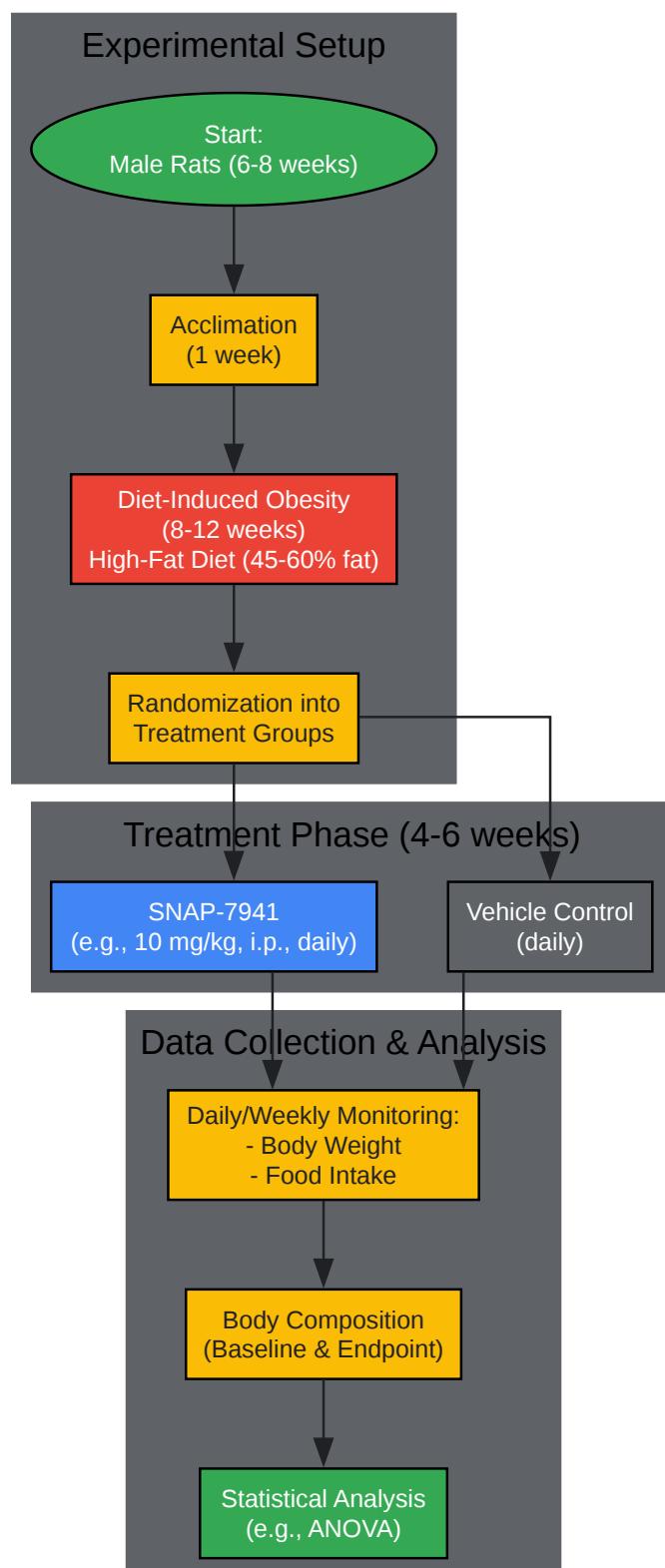

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow. This diagram outlines a typical experimental procedure for evaluating the *in vivo* efficacy of **SNAP-7941** in a diet-induced obesity rat model.

Conclusion

SNAP-7941, as a potent and selective MCHR1 antagonist, demonstrates a clear role in the regulation of energy homeostasis. By blocking the orexigenic signals mediated by the MCH system, **SNAP-7941** effectively reduces food intake and body weight in preclinical models of obesity. The well-defined mechanism of action, coupled with robust *in vivo* efficacy, underscores the therapeutic potential of targeting the MCHR1 pathway for the treatment of obesity and related metabolic disorders. Further research and clinical development will be crucial to translate these promising preclinical findings into effective therapies for human use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional interaction of regulator of G protein signaling-2 with melanin-concentrating hormone receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the melanin-concentrating hormone antagonist SNAP-7941 deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNAP-7941 : anorectic, antidepressant and anxiolytic effects of the melanin-concentrating hormone antagonist [biopsychiatry.com]
- 5. Mechanisms of ligand recognition and activation of melanin-concentrating hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosynthesis of [11C]SNAP-7941—the first PET-tracer for the melanin concentrating hormone receptor 1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and First Preclinical Evaluation of [18F]FE@SNAP: A Potential PET Tracer for the Melanin-Concentrating Hormone Receptor-1 (MCHR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. Anxiolytic and antidepressant effects of melanin-concentrating hormone 1 receptor antagonist SNAP 94847 - Vetlugin - Pediatrician (St. Petersburg) [journals.eco-vector.com]
- 10. Dietary Options for Rodents in the Study of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [The Role of SNAP-7941 in Energy Homeostasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1681885#snap-7941-role-in-energy-homeostasis\]](https://www.benchchem.com/product/b1681885#snap-7941-role-in-energy-homeostasis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com